molecular formula C5H11ClN4 B2639865 (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2490323-00-5

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B2639865
CAS No.: 2490323-00-5
M. Wt: 162.62
InChI Key: GDQXYWJBUOYYAA-PGMHMLKASA-N
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Description

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Introduction of the Ethanamine Group: The triazole ring is then functionalized with an ethanamine group through nucleophilic substitution reactions.

    Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced chromatographic techniques for enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand for studying enzyme interactions and as a probe for investigating biological pathways involving triazole-containing molecules.

Medicine

In medicinal chemistry, ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The ethanamine group can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride: The enantiomer of the compound .

    1-(1H-1,2,3-Triazol-4-yl)ethanamine: A non-chiral analog without the methyl group.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)propanamine: A structural analog with a propanamine group instead of an ethanamine group.

Uniqueness

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both a triazole ring and an ethanamine group. This combination of features allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXYWJBUOYYAA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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